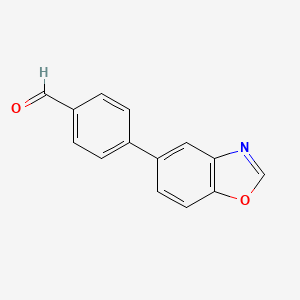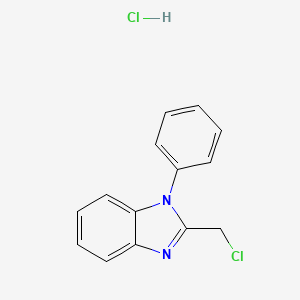
2-(4-Chlorophenyl)-6-methylpyrimidine-4-carboxylic acid
Vue d'ensemble
Description
2-(4-Chlorophenyl)-6-methylpyrimidine-4-carboxylic acid (2-CPMPCA) is an organic compound used in various scientific and laboratory applications. It is a derivative of pyrimidine, and it is also known as 4-chlorophenyl-6-methylpyrimidine-4-carboxylic acid. The compound is used primarily as a reagent in organic synthesis, and it has been studied for its potential use in medical applications. In
Applications De Recherche Scientifique
Supramolecular Chemistry and Crystal Engineering
- The study by Khalib et al. (2015) highlights the synthesis and structural determinations of a supramolecular cocrystal involving a derivative of 2-(4-Chlorophenyl)-6-methylpyrimidine. This research emphasized the hydrogen bonding interactions and crystal stability, contributing to the understanding of molecular assembly processes in crystal engineering (Khalib, Thanigaimani, Arshad, & Razak, 2015).
Synthetic Methodologies
- Patil et al. (2008) focused on the process chemistry of 4,6-dihydroxy-2-methylpyrimidine, demonstrating its importance as a precursor for high explosives and medicinal products. The study developed an economical synthesis process, highlighting the versatility of pyrimidine derivatives in pharmaceutical and explosive industries (Patil, Jadhav, Radhakrishnan, & Soman, 2008).
Pharmaceutical Applications
- Al-Masoudi, Kassim, and Abdul-Reda (2014) reported on the synthesis of pyrimidine derivatives via the Suzuki cross-coupling reaction, evaluating their antiviral activity against HIV. This research illustrates the potential of 2-(4-Chlorophenyl)-6-methylpyrimidine derivatives as scaffolds for developing antiviral agents (Al-Masoudi, Kassim, & Abdul-Reda, 2014).
Supramolecular Scaffold Applications
- Mahapatra et al. (2011) investigated the hydrogen bonding interactions between 2-amino-4-methylpyrimidine (a related compound) and dicarboxylic acids. This study revealed unique supramolecular polymeric structures, indicating the potential of pyrimidine derivatives in the design of novel supramolecular architectures (Mahapatra, Sahoo, Goswami, & Fun, 2011).
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-6-methylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c1-7-6-10(12(16)17)15-11(14-7)8-2-4-9(13)5-3-8/h2-6H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDHWIYPFSAPNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-6-methylpyrimidine-4-carboxylic acid | |
CAS RN |
1272301-61-7 | |
| Record name | 2-(4-chlorophenyl)-6-methylpyrimidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine](/img/structure/B1455413.png)
![1-[3-(chlorosulfonyl)-4-methylphenyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B1455415.png)

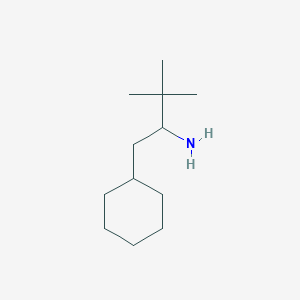
![[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B1455420.png)
![3-[(Cyclohexylsulfanyl)methyl]aniline](/img/structure/B1455422.png)
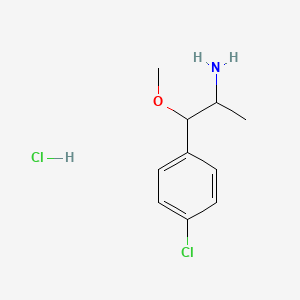
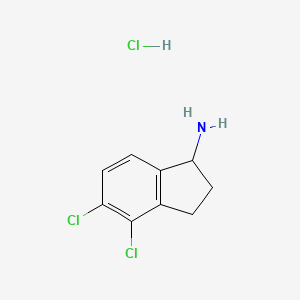
amine](/img/structure/B1455427.png)

